4-(9H-咔唑-9-基)-N,N-二甲基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

DMAC-DPS has a wide range of scientific research applications, including:

Medicine: Research is ongoing to explore its use in photodynamic therapy.

Industry: Widely used in the production of OLED displays and lighting panels.

作用机制

Target of Action

DMAC-DPS (10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine)) is primarily used as a blue dopant material in thermally activated delayed fluorescence (TADF) organic light-emitting diode (OLED) devices . Its primary targets are the excitons within these devices .

Mode of Action

DMAC-DPS interacts with its targets, the excitons, through a process known as reverse intersystem crossing (RISC). In this process, the S1 excitons of DMAC-DPS are shifted to red phosphorescence and green phosphorescence through a Förster energy transfer (FET) process . Furthermore, triplet excitons of DMAC-DPS can also change to phosphorescent molecules through a Dexter process . This leads to high efficiency and sufficient energy transfer .

Biochemical Pathways

The primary biochemical pathway affected by DMAC-DPS is the electroluminescent process in OLED devices. The change in doping concentration will affect the intermolecular distance and the composition of TADF material and two kinds of exciplexes (DMAC-DPS:PO-T2T and mCBP:PO-T2T) in the luminescent layer (EML) .

Pharmacokinetics

DMAC-DPS has a high photoluminescence quantum yield (PLQY), and its PLQY can be increased from 0.80 to 0.90 by changing the host from mCP to bis(2-(diphenylphosphino)phenyl)ether oxide (DPEPO) .

Result of Action

The result of DMAC-DPS’s action is the emission of blue light in OLED devices . This is achieved through the efficient harvesting of excitons and the subsequent energy transfer processes .

Action Environment

The action of DMAC-DPS can be influenced by environmental factors such as the composition of the OLED device and the doping concentration. For example, increasing the proportion of independent TADF material and reducing the proportion of exciplex (DMAC-DPS:PO-T2T) in the EML, which can be controlled by doping, is beneficial for improving efficiency .

生化分析

Biochemical Properties

DMAC-DPS exhibits a broad blue emission nature with a full width at half-maximum of approximately 80 nm . It has a short-lived excited state (approximately 3.0 µs in solid films), bipolar charge-transporting capability, and high photoluminescence quantum yields (PLQYs) . The PLQYs of blue-emitting DMAC-DPS can be increased from 0.80 to 0.90 by changing the host from mCP to bis(2-(diphenylphosphino)phenyl)ether oxide (DPEPO) .

Cellular Effects

The cellular effects of DMAC-DPS are primarily observed in its applications in TADF-OLED devices

Molecular Mechanism

The molecular mechanism of DMAC-DPS involves its role as a blue dopant in TADF-OLED devices . Its broad blue emission nature, short-lived excited state, and high PLQYs contribute to its effectiveness in these devices

Temporal Effects in Laboratory Settings

In laboratory settings, DMAC-DPS exhibits stability and degradation over time

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of DMAC-DPS involves a multi-step process. Initially, 10,10’-(sulfonylbis(4,1-phenylene))bis(2,7-diiodo-9,9-dimethyl-9,10-dihydroacridine) is prepared by iodization of DMAC-DPS with N-iodosuccinimide. This intermediate is then coupled with 3,6-di-tert-butyl-9H-carbazole or 3,3’‘,6,6’‘-tetra-tert-butyl-9’H-9,3’:6’,9’'-tercarbazole through copper-catalyzed C-N cross-coupling reactions .

Industrial Production Methods

Industrial production of DMAC-DPS typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, ensuring the compound’s suitability for commercial applications in OLEDs .

化学反应分析

Types of Reactions

DMAC-DPS undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfoxides or sulfones back to the parent compound.

Substitution: Halogenation and other substitution reactions can modify the phenyl rings or acridine units.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like N-bromosuccinimide or N-iodosuccinimide.

Major Products

The major products formed from these reactions include various substituted derivatives of DMAC-DPS, which can exhibit different photophysical properties .

相似化合物的比较

Similar Compounds

CzDMAC-DPS: A derivative with carbazole dendrons, exhibiting a red-shifted emission peak.

DCzDMAC-DPS: Another derivative with different carbazole substitutions, showing unique photophysical properties.

ACXA-DPS: A compound with a smaller singlet-triplet energy gap, suitable for deep blue emission.

Uniqueness

DMAC-DPS stands out due to its high photoluminescence quantum yield and efficient TADF properties, making it a preferred choice for blue OLED emitters .

生物活性

DMAC-DPS, a compound derived from diphenylsulfone and dimethylaminocinnamaldehyde, has garnered attention for its biological activity, particularly in the context of organic light-emitting diodes (OLEDs) and photophysical properties. This article provides a detailed overview of the biological activity of DMAC-DPS, supported by data tables and relevant research findings.

Overview of DMAC-DPS

DMAC-DPS is characterized as a thermally activated delayed fluorescence (TADF) material, which is crucial for enhancing the efficiency of OLEDs. Its unique molecular structure allows it to exhibit significant photophysical properties, including high photoluminescence quantum yield (PLQY) and efficient energy transfer mechanisms.

Photophysical Properties

The photophysical properties of DMAC-DPS have been extensively studied through various theoretical and experimental approaches. The following table summarizes key photophysical parameters:

| Property | Value |

|---|---|

| Emission Wavelength | ~460 nm |

| PLQY | ~70% |

| Delayed Fluorescence Lifetime (τDF) | 3.3 µs in toluene |

| Quantum Yield of Delayed Fluorescence (ΦDF) | 93% in toluene |

| Dexter Energy Transfer Rate Constant (kRISC) | 8.8×105s−1 |

These properties indicate that DMAC-DPS is an efficient emitter suitable for various applications in organic electronics.

Mechanisms of Biological Activity

1. Iron Homeostasis:

Research indicates that proteins similar to DMAC-DPS play a role in iron homeostasis within bacterial systems. For instance, DNA binding proteins under starvation (Dps) are known to store iron and protect DNA from oxidative damage, which is essential for cellular survival during stress conditions .

2. Photodegradation Resistance:

Studies have shown that DMAC-DPS exhibits notable resistance to photodegradation when incorporated into polymer films. For example, films containing 40 wt% DMAC-DPS demonstrated significant stability against UV-induced degradation over time . This property is critical for maintaining the longevity and performance of OLED devices.

3. Reactive Oxygen Species (ROS) Scavenging:

The ability of DMAC-DPS to mitigate oxidative stress through ROS scavenging has been highlighted in various studies. This activity is vital for protecting cellular components from damage caused by free radicals, thereby contributing to overall cellular health.

Case Studies

Case Study 1: OLED Performance Enhancement

In a study examining the effects of DMAC-DPS on OLED performance, researchers found that incorporating DMAC-DPS as a sensitizer significantly improved the external quantum efficiency (EQE) of devices. The maximum EQE observed was 25.2%, demonstrating the compound's effectiveness in enhancing light emission without compromising color purity .

Case Study 2: Photostability Assessment

A comparative analysis of different TADF materials, including DMAC-DPS, revealed that films doped with DMAC-DPS maintained their luminescent properties better than other materials under prolonged UV exposure. This highlights its potential application in environments where light stability is crucial .

属性

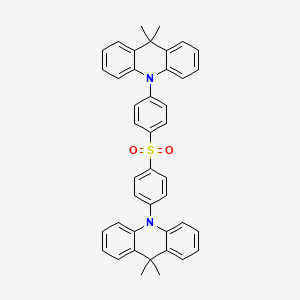

IUPAC Name |

10-[4-[4-(9,9-dimethylacridin-10-yl)phenyl]sulfonylphenyl]-9,9-dimethylacridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H36N2O2S/c1-41(2)33-13-5-9-17-37(33)43(38-18-10-6-14-34(38)41)29-21-25-31(26-22-29)47(45,46)32-27-23-30(24-28-32)44-39-19-11-7-15-35(39)42(3,4)36-16-8-12-20-40(36)44/h5-28H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPVTICNYNXTQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7C(C8=CC=CC=C86)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H36N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。